N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with fluorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the reaction of cyanuric chloride with 2-fluoroaniline to form the intermediate 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with 3,5-dimethylphenylglycinamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenyl-1,3,5-triazine: Similar triazine core but lacks the fluorophenyl and dimethylphenyl substitutions.
2,4-Diamino-6-(2-fluorophenyl)-1,3,5-triazine: Contains fluorophenyl groups but different substitution pattern.
N-(3,5-Dimethylphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine: Similar substitution pattern but different functional groups.
Uniqueness
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide is unique due to its specific combination of fluorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H23F2N7O |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23F2N7O/c1-15-11-16(2)13-17(12-15)29-22(35)14-28-23-32-24(30-20-9-5-3-7-18(20)26)34-25(33-23)31-21-10-6-4-8-19(21)27/h3-13H,14H2,1-2H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
XPMKWHNOYBIJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F)C |
Origin of Product |
United States |
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